CDA-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

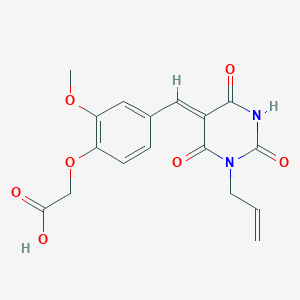

Molecular Formula |

C17H16N2O7 |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

2-[2-methoxy-4-[(Z)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C17H16N2O7/c1-3-6-19-16(23)11(15(22)18-17(19)24)7-10-4-5-12(13(8-10)25-2)26-9-14(20)21/h3-5,7-8H,1,6,9H2,2H3,(H,20,21)(H,18,22,24)/b11-7- |

InChI Key |

AXHKKSCIPXKGHG-XFFZJAGNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Mechanism of Action of CDA-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDA-2, a cell differentiation agent isolated from healthy human urine, has demonstrated significant anti-tumor effects across a spectrum of cancer cell lines.[1] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways implicated in cell growth, proliferation, and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms of CDA-2, summarizing key experimental findings and methodologies.

Core Mechanism of Action

CDA-2 exerts its anti-cancer effects through the regulation of multiple intracellular signaling cascades. The primary mechanisms identified include the inhibition of the PI3K/Akt and NF-kappaB signaling pathways, and the modulation of microRNA expression, specifically the upregulation of miR-124 which in turn targets MAPK1.[1] These actions collectively lead to decreased cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells.

Composition of CDA-2

CDA-2 is a preparation containing several active components. While the complete composition is complex, key bioactive constituents have been identified.[2]

| Component | Percentage | Putative Role |

| Phenylacetylglutamine (PG) | 41% | Major tumor inhibitory component |

| Benzoyl Glycocoll | 35% | Anti-cancer activity |

| Peptides (MW 400-2800) | 17% | Anti-cancer activity |

| 4-OH-phenylacetic acid | 6% | Anti-cancer activity |

| 5-OH-indoleacetic acid | 1% | Anti-cancer activity |

Key Signaling Pathways Modulated by CDA-2

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. CDA-2 has been shown to inhibit this pathway, leading to apoptosis in cancer cells, such as those in myelodysplastic syndrome (MDS).[1]

Suppression of the NF-kappaB Signaling Pathway

NF-kappaB is a key transcription factor that promotes inflammation and cell survival. CDA-2 has been shown to suppress the activation of NF-kappaB in myeloid cells, which contributes to its anti-tumor effects in the tumor microenvironment.[2] This inhibition is associated with the modulation of Toll-Like Receptor 2 (TLR2) signaling.[2]

References

Technical Guide: Discovery and Biological Characterization of the Chitin Deacetylase Inhibitor CDA-IN-2

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the discovery and characterization of CDA-IN-2 (also known as Compound VS#2-3), a novel inhibitor of fungal chitin deacetylase (CDA). Chitin deacetylase is a critical enzyme for fungal pathogens to evade host immune responses, making it a promising target for the development of new antifungal agents.

Discovery of this compound: An In Silico Approach

The discovery of this compound was the result of a rational design strategy employing an in silico approach based on Quantitative Structure-Activity Relationship (QSAR) and molecular topology (MT).[1][2][3] This computational method was designed to identify novel, specific, and potent inhibitors of CDA.

The workflow began with a small set of carboxylic acids with known activity against fungal growth.[1][2][3] Predictive equations based on the molecular topology paradigm were developed from this initial dataset. These equations were then used to screen a virtual library of compounds to identify potential CDA inhibitors. The process involved selecting molecules with a high probability of being active based on their topological descriptors.

Molecules that were identified as potential candidates in this virtual screening (termed VS#1 compounds) were then further prioritized based on commercial availability and chemical properties.[1] Selected compounds, including the precursor to the VS#2 series, underwent in vitro testing to confirm their fungicidal activity, which serves as an indirect measure of CDA inhibition.[1][2] The most promising compounds from this screening were designated as the VS#2 series, which includes this compound (VS#2-3).

Caption: Workflow for the discovery of this compound via in silico methods.

Synthesis of this compound

The chemical structure of this compound is 2-((2,4-dinitrophenyl)amino)-5-(3-hydroxy-4-methoxyphenyl)-5-oxopentanoic acid. A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited scientific literature. The primary research focuses on the rational design and biological activity of the compound.

Quantitative Data: In Vitro Inhibition of Chitin Deacetylase

This compound was evaluated for its inhibitory activity against two chitin deacetylase enzymes from the cucurbit powdery mildew pathogen, Podosphaera xanthii (PxCDA1 and PxCDA2). The following table summarizes the reported inhibition percentages at two different concentrations.

| Compound | Concentration (µM) | Inhibition of PxCDA1 (%) | Inhibition of PxCDA2 (%) |

| This compound (VS#2-3) | 10 | 34.3 | 74.5 |

| 100 | 83.7 | 74.5 |

Data sourced from Zanni et al., J. Agric. Food Chem. 2022, 70, 41, 13118–13131.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds.

This protocol is used to determine the direct inhibitory effect of compounds on CDA enzyme activity.

-

Enzyme Preparation: Two P. xanthii CDA enzymes, PxCDA1 and PxCDA2, are expressed as recombinant N-terminal 6-His tagged proteins in E. coli following standard procedures.[1]

-

Substrate: Colloidal chitin is used as the substrate for the enzymatic reaction.[1][2]

-

Assay Principle: The enzymatic activity is determined using the fluorescamine method, which quantifies the primary amino groups released upon deacetylation of chitin.[1]

-

Procedure:

-

The enzymatic reaction is conducted in the absence (control) or presence of the test compound (e.g., this compound at 10 µM and 100 µM).[1][2]

-

The reaction mixtures, containing the enzyme, substrate, and inhibitor/vehicle, are incubated for 45 minutes at 37 °C.[1][2]

-

Following incubation, the reaction is stopped by adding 0.4 M borate buffer (pH 9.0).[1]

-

Fluorescamine is added to the mixture to react with the newly formed amino groups.

-

The fluorescence is measured, and the percentage of inhibition of enzyme activity is calculated by comparing the fluorescence of the test compound samples to the control.[1][2]

-

This assay provides an indirect measure of CDA inhibition by assessing the compound's ability to reduce fungal growth.

-

Fungal Pathogen: Podosphaera xanthii is used as the test organism.

-

Procedure:

-

Leaf discs from a susceptible plant (e.g., cucumber) are placed on water agar plates.

-

The leaf discs are treated with different concentrations of the test compound (e.g., this compound).

-

After treatment, the leaf discs are inoculated with a suspension of P. xanthii conidia.

-

The plates are incubated under controlled conditions to allow for fungal growth.

-

The fungicidal activity is determined by visually assessing the reduction in fungal growth on the treated leaf discs compared to untreated controls.

-

To understand the binding mode of the inhibitors, molecular docking simulations are performed.

-

Protein Structure: The crystal structure of a homologous chitin deacetylase, such as the one from Colletotrichum lindemuthianum, is used as the receptor model.[2]

-

Software: A molecular docking server, such as SwissDock, is used for the simulations.[2]

-

Procedure:

-

A "blind docking" approach is typically used, where the entire CDA protein is analyzed to identify potential binding sites.[2]

-

The test compound (e.g., this compound) is docked into the protein structure.

-

The resulting protein-ligand complexes are analyzed to identify key interactions, particularly with the active site residues of the enzyme.

-

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the enzymatic activity of fungal chitin deacetylase. This enzyme is crucial for fungal pathogens to evade the host's immune system. Chitin, a major component of the fungal cell wall, is recognized by plant immune receptors (like CERK1), triggering a defense response, including the production of reactive oxygen species (ROS). Fungi use CDA to deacetylate chitin into chitosan, which is not recognized by these receptors, thus cloaking themselves from the plant's immune system.

By inhibiting CDA, this compound prevents the formation of chitosan, leaving the fungal chitin exposed. This allows the host plant's immune system to recognize the pathogen and mount an effective defense response, leading to the suppression of fungal growth.

Caption: Mechanism of action of this compound in preventing fungal immune evasion.

References

CDA-IN-2 full chemical name and structure

An In-depth Technical Guide to a Representative Cyclin-Dependent Kinase 2 (CDK2) Inhibitor: Dinaciclib

Disclaimer: The specific compound "CDA-IN-2" is not found in publicly available chemical or biological databases. Based on the nomenclature, it is likely an inhibitor ("-IN-") of a Cyclin-Dependent Kinase ("CDK" or "CDA") or Cytidine Deaminase ("CDA"). This guide focuses on a well-characterized inhibitor of CDK2, Dinaciclib , as a representative example to fulfill the user's request for a technical whitepaper on a compound of this class.

Full Chemical Name and Structure

Full Chemical Name: (2'S)-7-[[(2'S)-2'-aminopropyl]amino]-2-(1-benzothiophen-5-yl)pyrazolo[1,5-a]pyrimidine-5-carbonitrile

Chemical Structure:

Molecular Formula: C₂₁H₁₉N₇S

Molecular Weight: 413.49 g/mol

Core Concepts and Mechanism of Action

Dinaciclib is a potent and selective small-molecule inhibitor of several cyclin-dependent kinases (CDKs), with particularly high affinity for CDK1, CDK2, CDK5, and CDK9. By binding to the ATP-binding pocket of these kinases, Dinaciclib prevents the phosphorylation of their target substrates, which are crucial for cell cycle progression and transcription.[1]

The inhibition of CDK2 is a key component of Dinaciclib's anti-cancer activity. CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle. By inhibiting CDK2, Dinaciclib induces a cell cycle arrest at the G1/S checkpoint, preventing DNA replication and subsequent cell division in cancer cells.[1][2] This mechanism is particularly effective in tumors with dysregulated cell cycle control, such as those with overexpression of Cyclin E.[2] Furthermore, inhibition of CDK2 can also lead to apoptosis (programmed cell death) in cancer cells.[2]

Quantitative Data

The following table summarizes the inhibitory activity of Dinaciclib against various CDKs.

| Target | IC₅₀ (nM) | Assay Conditions | Reference |

| CDK1/Cyclin B | 1 | Enzymatic Assay | [3] |

| CDK2/Cyclin A | 1 | Enzymatic Assay | [3] |

| CDK2/Cyclin E | 1 | Enzymatic Assay | [3] |

| CDK5/p25 | 1 | Enzymatic Assay | [3] |

| CDK9/Cyclin T1 | 4 | Enzymatic Assay | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

CDK2 Kinase Assay

A common method to determine the inhibitory activity of compounds like Dinaciclib against CDK2 is a biochemical kinase assay.

Objective: To measure the in vitro potency of an inhibitor against the CDK2/Cyclin A2 complex.

Materials:

-

Purified recombinant human CDK2/Cyclin A2 enzyme complex.[4]

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[5]

-

ATP (Adenosine triphosphate).

-

A suitable peptide substrate for CDK2 (e.g., a peptide derived from Histone H1).

-

The test inhibitor (e.g., Dinaciclib) dissolved in DMSO.

-

A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).[4][5]

-

384-well plates.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

-

Add the diluted inhibitor or a DMSO control to the wells of a 384-well plate.

-

Add the CDK2/Cyclin A2 enzyme to the wells.

-

Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

-

The amount of ADP produced is proportional to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay

Objective: To assess the effect of an inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a breast cancer cell line with Cyclin E amplification).

-

Complete cell culture medium.

-

The test inhibitor (e.g., Dinaciclib) dissolved in DMSO.

-

A reagent to measure cell viability (e.g., MTT or CellTiter-Glo®).

-

96-well plates.

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or a DMSO control.

-

Incubate the plates for a specific period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

The signal is proportional to the number of viable cells.

-

Plot the cell viability against the inhibitor concentration and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway and Experimental Workflow Visualization

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of CDK2 in the G1-S phase transition of the cell cycle and how inhibitors like Dinaciclib intervene.

References

Unveiling the Biological Function of Cell Differentiation Agent 2 (CDA-2): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell Differentiation Agent 2 (CDA-2) is a therapeutic agent derived from human urine, which has garnered attention for its anti-cancer properties. Approved for clinical use in China, CDA-2 is recognized for its ability to inhibit tumor growth and promote apoptosis in various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways such as PI3K/Akt and NF-κB, and the regulation of microRNA expression. This technical guide provides an in-depth exploration of the biological functions of CDA-2, complete with available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Introduction

Cell Differentiation Agent 2 (CDA-2) is a complex biological mixture extracted from the urine of healthy individuals, comprising primary organic acids and peptides.[1] It has been investigated for its therapeutic potential in various malignancies, including breast cancer, leukemia, glioma, and osteosarcoma.[2] The primary anti-tumor effects of CDA-2 are attributed to its ability to induce cell differentiation, inhibit proliferation, and trigger apoptosis in cancer cells.[2] Notably, a significant publication concerning the effects of CDA-2 on osteosarcoma Saos-2 cells has been retracted due to concerns over data integrity; therefore, the findings from this source should be interpreted with caution.[3]

Composition

CDA-2 is a preparation of human metabolites. While a complete, exhaustive compositional analysis is not widely published, key bioactive components have been identified:

-

Phenylacetylglutamine (PG): A major bioactive constituent of CDA-2.[1]

-

Differentiation Inducers (DIs): These are effective in targeting the telomerase of abnormal methylation enzymes.

-

Differentiation Helper Inducers (DHIs): These components act as inhibitors of individual enzymes of ternary methylation enzymes.

Biological Function and Mechanism of Action

CDA-2 exerts its anti-neoplastic effects through the modulation of several critical cellular signaling pathways.

Inhibition of PI3K/Akt Signaling

In myelodysplastic syndrome (MDS)-derived MUTZ-1 cells, CDA-2 has been shown to induce apoptosis through the PI3K/Akt signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, CDA-2 promotes programmed cell death in cancer cells.

Suppression of NF-κB Activation

CDA-2 has been demonstrated to suppress the activation of NF-κB in myeloid cells.[1] The NF-κB pathway is a key player in the inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation. CDA-2's inhibitory effect on NF-κB is linked to the modulation of Toll-like receptor 2 (TLR2) signaling.[1] In a mouse model of Lewis lung carcinoma, administration of CDA-2 led to a significant decrease in NF-κB DNA binding activity in lung cancer cells and alveolar macrophages.[1]

Regulation of microRNA Expression

A pivotal aspect of CDA-2's mechanism is its ability to alter microRNA (miRNA) expression. Specifically, CDA-2 has been shown to upregulate miR-124.[1][2]

-

In Glioma: CDA-2 induces cell differentiation in glioma cells by increasing the expression of miR-124.[1] This, in turn, suppresses the expression of Twist and SLUG, two key transcription factors involved in epithelial-mesenchymal transition (EMT) and cancer cell stemness.[1]

-

In Osteosarcoma (Retracted Data): The retracted study on Saos-2 osteosarcoma cells reported that CDA-2 elevated miR-124 expression, which then targeted and downregulated MAPK1, a key component of the MAPK signaling cascade that promotes cell proliferation and invasion.[2] It was also suggested that CDA-2's effect on miR-124 was mediated by the downregulation of DNA methyltransferase 1 (DNMT1).[2] It is crucial to reiterate that this study has been retracted and its findings are not considered reliable.

Quantitative Data

Reliable, non-retracted quantitative data on the in vitro efficacy of CDA-2 is limited in the publicly available literature. The most cited quantitative value comes from the now-retracted study by Li et al. (2020).

Table 1: In Vitro Efficacy of CDA-2 on Saos-2 Osteosarcoma Cells (Retracted Data)

| Cell Line | Assay | Endpoint | Value | Source |

|---|---|---|---|---|

| Saos-2 | MTT | IC50 | 4.2 mg/L | [2] (Retracted) |

Note: The data presented in this table is from a retracted publication and should be viewed with extreme caution.

In a non-retracted in vivo study using a Lewis lung carcinoma mouse model, the following quantitative data was reported:

Table 2: In Vivo Effects of CDA-2 in a Lewis Lung Carcinoma Mouse Model

| Treatment Group | Dosage | Outcome | Result | Source |

|---|---|---|---|---|

| CDA-2 | 2000 mg/kg for 5 days | NF-κB DNA binding activity | Significantly decreased compared to control | [1] |

| CDA-2 | 2000 mg/kg for 5 days | Leukocyte population in BALF | Significantly reduced |[1] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

// Connections CDA2 -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> Akt [label="Activates", color="#34A853", fontcolor="#202124"]; Akt -> Apoptosis_PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"];

CDA2 -> TLR2 [label="Modulates", color="#EA4335", fontcolor="#202124"]; TLR2 -> NFkB [label="Leads to", color="#34A853", fontcolor="#202124"]; CDA2 -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#202124", style=dashed]; NFkB -> Inflammation [label="Promotes", color="#34A853", fontcolor="#202124"]; NFkB -> TumorGrowth_NFkB [label="Promotes", color="#34A853", fontcolor="#202124"];

CDA2 -> miR124 [label="Increases", color="#34A853", fontcolor="#202124"]; miR124 -> Twist_SLUG [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Twist_SLUG -> Differentiation [label="Inhibits", color="#EA4335", fontcolor="#202124"]; }

Caption: Proposed signaling pathways modulated by CDA-2.

Experimental Workflows

Caption: General workflow for in vitro evaluation of CDA-2.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in CDA-2 research. Specific parameters such as cell seeding density, CDA-2 concentration, and incubation times should be optimized for the specific cell line and experimental objectives.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of CDA-2 and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 490-570 nm using a microplate reader.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

-

Treatment: After 24 hours, treat the cells with various concentrations of CDA-2.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing CDA-2 every 2-3 days.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet for 20-30 minutes.

-

Quantification: Wash the plates with water and air dry. Count the number of colonies (typically >50 cells) in each well.

Transwell Migration/Invasion Assay

This assay evaluates the migratory and invasive potential of cells.

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed 5 x 10⁴ to 1 x 10⁵ cells in serum-free medium in the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. CDA-2 can be added to the upper or lower chamber depending on the experimental design.

-

Incubation: Incubate for 12-48 hours at 37°C.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with CDA-2 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, NF-κB, Twist, SLUG, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Cell Differentiation Agent 2 is a complex biological therapeutic with demonstrated anti-cancer activity, particularly in preclinical models. Its mechanism of action, centered on the modulation of key signaling pathways like PI3K/Akt and NF-κB, and the regulation of miR-124, presents a compelling case for its therapeutic potential. However, the existing body of research is hampered by a lack of extensive, reliable quantitative data and the retraction of a key study in the field. This guide provides a comprehensive summary of the current, non-retracted understanding of CDA-2's biological functions and offers standardized protocols to facilitate further investigation. Future research should focus on elucidating the complete composition of CDA-2, generating robust, reproducible quantitative efficacy data across a range of cancer types, and further detailing the molecular intricacies of its mechanism of action to solidify its standing as a viable cancer therapeutic.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Effects of Cell Differentiation Agent 2 (CDA-2)

This technical guide provides a comprehensive overview of the in vitro studies conducted on Cell Differentiation Agent 2 (CDA-2), a preparation isolated from healthy human urine. CDA-2 has demonstrated a range of anti-tumor activities across various cancer cell lines, positioning it as a compound of interest for further investigation and drug development. This document summarizes key findings on its mechanism of action, presents available data in a structured format, details experimental protocols for pivotal assays, and visualizes the signaling pathways implicated in its activity.

Core Mechanism of Action

In vitro studies have revealed that CDA-2 exerts its anti-cancer effects through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration and invasion. The underlying molecular pathways involve the modulation of key signaling cascades such as the PI3K/Akt and NF-kappaB pathways. Furthermore, CDA-2 has been shown to influence the expression of microRNAs, adding another layer to its regulatory functions in cancer cells.

Summary of In Vitro Effects

The in vitro anti-tumor effects of CDA-2 have been documented in various cancer cell lines. The following tables summarize the observed effects based on published studies.

Table 1: Effects of CDA-2 on Cancer Cell Lines

| Cell Line | Cancer Type | Key Observed Effects | Reference |

| Saos-2 | Osteosarcoma | Inhibition of cell growth, migration, and invasion; induction of G1 phase cell cycle arrest. | |

| Myeloid cells | Leukemia | Suppression of NF-kappaB activation. | |

| MUTZ-1 | Myelodysplastic Syndrome | Induction of apoptosis via the PI3K/Akt signaling pathway. | |

| Multiple Myeloma cell lines | Multiple Myeloma | Induction of caspase-dependent apoptosis through the mitochondrial pathway; inhibition of p65 nuclear localization. | |

| Human breast cancer cells | Breast Cancer | Inhibition of growth. | |

| Glioma cells | Glioma | Inhibition of growth. | |

| Human leukemia cells | Leukemia | Inhibition of growth. |

Table 2: Molecular Effects of CDA-2 Treatment in Saos-2 Osteosarcoma Cells

| Molecular Target | Effect of CDA-2 Treatment |

| Cyclin D1 | Decreased expression |

| miR-124 | Increased expression |

| MAPK1 | Decreased expression (mediated by miR-124) |

| E-cadherin | Increased expression |

| N-cadherin | Decreased expression |

| Vimentin | Decreased expression |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro experiments used to characterize the effects of CDA-2.

Cell Viability (MTT) Assay

This assay is used to assess the effect of CDA-2 on the metabolic activity and viability of cancer cells.

-

Cell Seeding: Plate 2,000 cells per well in a 96-well plate.

-

Treatment: Add varying concentrations of CDA-2 to the wells.

-

Incubation: Culture the cells for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (Sigma) to each well and incubate for 2 hours.

-

Solubilization: Remove the supernatant and add DMSO (Sigma) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells after treatment with CDA-2.

-

Cell Seeding: Seed a low density of cells in a 6-well plate.

-

Treatment: Treat the cells with CDA-2.

-

Incubation: Allow the cells to grow for a period sufficient for colony formation (typically 1-2 weeks), with periodic changes of medium containing the treatment.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies in each well.

Transwell Migration and Invasion Assays

These assays are used to determine the effect of CDA-2 on the migratory and invasive potential of cancer cells.

-

Cell Preparation: Resuspend Saos-2 cells in serum-free RPMI-1640 medium.

-

Chamber Seeding: Inoculate the cells into the upper chamber of a Transwell insert. For invasion assays, the insert is pre-coated with Matrigel.

-

Chemoattractant: Add RPMI-1640 containing 10% FBS to the lower chamber.

-

Incubation: Incubate for 24 hours.

-

Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface with 90% ethanol and stain with 0.1% crystal violet.

-

Quantification: Count the stained cells using an inverted microscope.

Western Blot Assay

This technique is used to detect changes in the expression levels of specific proteins following CDA-2 treatment.

-

Protein Extraction: Extract total protein from cells using RIPA lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, MAPK1, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

CDA-2 has been shown to modulate several key signaling pathways involved in cancer progression. The following diagrams illustrate these pathways and the points of intervention by CDA-2.

Caption: CDA-2 inhibits the PI3K/Akt signaling pathway, leading to the induction of apoptosis.

Caption: CDA-2 inhibits the nuclear translocation of p65, suppressing NF-kappaB activity.

Caption: CDA-2 upregulates miR-124, which in turn downregulates MAPK1, inhibiting cell proliferation.

Caption: General workflow for in vitro evaluation of CDA-2's anti-tumor effects.

The Role of Cytidine Deaminase (CDA) in Oncology: A Technical Guide for Researchers

Introduction

Cytidine Deaminase (CDA) is a pivotal enzyme in the pyrimidine salvage pathway, catalyzing the deamination of cytidine and its analogs. In the landscape of oncology, CDA has emerged as a molecule of significant interest due to its dual role in both promoting chemoresistance and presenting a potential therapeutic target. This technical guide provides an in-depth overview of CDA's function in cancer, therapeutic strategies for its modulation, and detailed experimental protocols for its study.

The Dichotomous Role of Cytidine Deaminase in Oncology

CDA's primary function is to convert cytidine and deoxycytidine into uridine and deoxyuridine, respectively. This activity is crucial for maintaining the cellular nucleotide pool. However, in the context of cancer therapy, this enzymatic activity can be a double-edged sword. Many chemotherapeutic agents, such as gemcitabine and cytarabine, are nucleoside analogs that require phosphorylation to become active cytotoxic agents. CDA can deaminate these drugs, rendering them inactive and thereby contributing to therapeutic resistance.[1]

Conversely, the expression level of CDA itself can be a biomarker. Downregulation of CDA has been observed in approximately 60% of cancer cell lines, with DNA methylation being a common silencing mechanism. This deficiency can create a specific vulnerability in cancer cells that can be exploited by certain therapeutic agents.

Therapeutic Strategies Targeting CDA

CDA Inhibitors

A primary strategy to counteract CDA-mediated chemoresistance is the use of CDA inhibitors. These molecules bind to the active site of the CDA enzyme, preventing the deamination of nucleoside analog chemotherapeutics.[1] This inhibition increases the bioavailability and half-life of the active drugs, enhancing their cytotoxic effects against cancer cells.[1] Prominent CDA inhibitors that have been investigated include:

-

Tetrahydrouridine (THU): One of the most extensively studied CDA inhibitors, THU has been shown to enhance the therapeutic efficacy of cytidine analogs.

-

Zebularine: This inhibitor has been investigated for its ability to modulate the metabolism of various nucleoside analogs and enhance their anti-tumor activity.[1]

-

Cedazuridine: A novel CDA inhibitor that has been developed and approved in combination with decitabine for the treatment of myelodysplastic syndromes.

CDA-2: A Unique Anti-Cancer Agent

CDA-2, or Cell Differentiation Agent 2, is a distinct entity from the CDA enzyme. It is a urinary preparation that has demonstrated potent anti-proliferative and pro-apoptotic properties in various cancer cells.[2] Its mechanism of action is not through the direct inhibition of the CDA enzyme but is linked to the suppression of NF-κB activation in myeloid cells within the tumor microenvironment.[2]

Preclinical and Clinical Data

The development of CDA-targeted therapies is supported by a growing body of preclinical and clinical evidence.

Preclinical Data of CDA Inhibitors

| CDA Inhibitor | Cancer Model | Key Findings |

| Zebularine | Human Breast Cancer Cells (MDA-MB-231) | Dose and time-dependent inhibition of cell growth (IC50 ~100 µM at 96h).[3] |

| Human Breast Cancer Cells (MCF-7) | Dose and time-dependent inhibition of cell growth (IC50 ~150 µM at 96h).[3] | |

| Murine Breast Cancer Model (MMTV-PyMT) | Delayed tumor growth and induction of apoptosis.[4] |

Clinical Trial Data for Cedazuridine/Decitabine

The combination of the CDA inhibitor cedazuridine with the chemotherapeutic agent decitabine has been evaluated in clinical trials for myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).

| Study | Phase | Patient Population | Key Efficacy Results | | --- | --- | --- | | ASTX727-01-B | 2 | MDS/CMML (n=80) | Complete Remission (CR) Rate: 18%; Median Duration of CR: 8.7 months.[5][6] | | ASTX727-02 | 3 | MDS/CMML (n=133) | CR Rate: 21%; Median Duration of CR: 7.5 months.[5][6] |

Key Experimental Protocols in CDA Research

CDA Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of CDA by monitoring the change in absorbance as cytidine is converted to uridine.

Materials:

-

Spectrophotometer

-

96-well UV-transparent microplate

-

CDA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cytidine solution (substrate)

-

Sample containing CDA (cell lysate, purified enzyme)

Procedure:

-

Prepare a reaction mixture containing CDA Assay Buffer and the CDA-containing sample in a 96-well plate.

-

Initiate the reaction by adding the cytidine solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 282 nm) over time. The rate of decrease in absorbance corresponds to the rate of cytidine deamination.

-

Calculate CDA activity based on the change in absorbance over time, using the molar extinction coefficient of cytidine.

Western Blot for CDA Expression

This protocol is used to detect and quantify the amount of CDA protein in a sample.

Materials:

-

SDS-PAGE apparatus

-

Electrotransfer system

-

Nitrocellulose or PVDF membrane

-

Primary antibody against CDA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to CDA.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for CDA mRNA Expression

This protocol quantifies the amount of CDA messenger RNA (mRNA) in a sample, providing a measure of gene expression.

Materials:

-

qRT-PCR thermal cycler

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers specific for the CDA gene and a housekeeping gene

-

SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

-

Extract total RNA from cells or tissues.

-

Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Set up a qPCR reaction with CDA-specific primers, a housekeeping gene primer set (for normalization), and the qPCR master mix.

-

Run the qPCR reaction in a thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CDA mRNA.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation in response to treatment with a CDA inhibitor or other therapeutic agent.

Materials:

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Transwell Migration Assay

This assay is used to evaluate the effect of a compound on cancer cell migration.

Materials:

-

24-well plate with Transwell inserts (8 µm pore size)

-

Cell culture medium with and without chemoattractant (e.g., FBS)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Seed cells, pre-treated with the test compound, in serum-free medium in the upper chamber of the insert.[7][8]

-

Incubate for a period sufficient to allow for cell migration (e.g., 24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[7]

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

In Vivo Lewis Lung Carcinoma (LLC) Model

This syngeneic mouse model is used to evaluate the in vivo efficacy of anti-cancer agents.[9]

Materials:

-

C57BL/6 mice

-

Lewis Lung Carcinoma (LLC) cells

-

Cell culture medium and reagents

-

Calipers for tumor measurement

Procedure:

-

Culture LLC cells to the desired confluence.

-

Inject a specific number of LLC cells (e.g., 1 x 10^5 to 5 x 10^6) subcutaneously into the flank of C57BL/6 mice.[9][10]

-

Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).[9]

-

Randomize mice into treatment and control groups.

-

Administer the test compound and vehicle control according to the desired dosing schedule.

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).

Signaling Pathways and Experimental Workflows

Pyrimidine Salvage Pathway

The following diagram illustrates the pyrimidine salvage pathway, highlighting the central role of Cytidine Deaminase (CDA).

Caption: Role of CDA in the pyrimidine salvage pathway and chemotherapy metabolism.

CDA-2 and NF-κB Signaling

This diagram depicts the proposed mechanism of action for CDA-2 in inhibiting lung cancer development through the suppression of NF-κB signaling in myeloid cells.

Caption: Proposed mechanism of CDA-2 in the inhibition of NF-kB signaling.

Experimental Workflow for Preclinical Evaluation of a CDA Inhibitor

The following workflow outlines the key steps in the preclinical assessment of a novel CDA inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. CDA-2, a Urinary Preparation, Inhibits Lung Cancer Development through the Suppression of NF-kappaB Activation in Myeloid Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Methyltransferase Inhibitor, Zebularine, Delays Tumor Growth and Induces Apoptosis in a Genetically Engineered Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. trial.medpath.com [trial.medpath.com]

- 7. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. pubcompare.ai [pubcompare.ai]

CDA-IN-2: A Technical Guide to Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDA-IN-2, also referred to in scientific literature as Cell Differentiation Agent II (CDA-II) or CDA-2, is a preparation derived from healthy human urine that has demonstrated notable anti-tumor properties.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis in cancer cells, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, a form of programmed cell death, in various cancer cell lines, including leukemia, multiple myeloma, osteosarcoma, and lung cancer.[1][2][3][4] The primary mechanism involves the inhibition of the NF-kappaB (NF-κB) signaling pathway, which plays a crucial role in cancer cell survival and proliferation.[1][2][3][4] By suppressing NF-κB activation, this compound initiates a cascade of events leading to caspase-dependent apoptosis.[1][4]

Quantitative Data on this compound's Effects

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in several studies. The following tables summarize key quantitative data from research on various cancer cell lines.

| Cell Line | Assay | Metric | Value | Reference |

| Saos-2 (Osteosarcoma) | MTT Assay | IC50 | 4.2 mg/L | [2] |

| Cancer Type | Model | Treatment | Effect | Reference |

| Lewis Lung Carcinoma | C57BL6 Mice | 2000 mg/kg CDA-2 | Reduced tumor growth, increased survival | [3] |

| Kasumi-1 Xenograft | SCID Mice | Dose-dependent | Increased tumor inhibition rate, prolonged survival | [1] |

Apoptosis Induction Pathways

This compound triggers apoptosis through multiple interconnected signaling pathways. The primary pathways identified are the intrinsic (mitochondrial) pathway and the NF-κB pathway.

NF-κB Signaling Pathway

This compound inhibits the nuclear translocation of NF-κB, preventing its activation.[1][4] This leads to the downregulation of NF-κB target genes that promote cell survival, such as Bcl-2, Mcl-1, and XIAP.[1] The inhibition of these anti-apoptotic proteins shifts the cellular balance towards apoptosis.

Mitochondrial (Intrinsic) Apoptosis Pathway

This compound induces depolarization of the mitochondrial membrane, a key event in the intrinsic apoptosis pathway.[1][4] This leads to the activation of caspase-9 and subsequently caspase-3, which are critical executioner caspases.[1][4] The process is further amplified by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio.[1][4]

PI3K/Akt and miR-124/MAPK1 Pathways

In some cancer types, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is another critical pathway for cell survival.[2] Furthermore, in osteosarcoma cells, this compound upregulates miR-124, which in turn downregulates its target, MAPK1, leading to decreased cell growth and invasion.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., Saos-2) in a 96-well plate at a density of 2 x 10³ cells per well and culture overnight.[2]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]

-

Solubilization: Remove the supernatant and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

Apoptosis Assay (TUNEL Staining)

-

Cell Preparation: Culture cells on coverslips or use paraffin-embedded tissue sections.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or FITC-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: If using BrdUTP, detect the incorporated label with a fluorescently-labeled anti-BrdU antibody. If using FITC-dUTP, visualize the fluorescence directly.

-

Microscopy: Analyze the samples using fluorescence microscopy to identify and quantify apoptotic cells (TUNEL-positive).

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, NF-κB).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

References

- 1. CDA-II, a urinary preparation, induces growth arrest and apoptosis of human leukemia cells through inactivation of nuclear factor-kappaB in a caspase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Differentiation Agent-2 (CDA-2) Inhibits the Growth and Migration of Saos-2 Cells via miR-124/MAPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDA-2, a Urinary Preparation, Inhibits Lung Cancer Development through the Suppression of NF-kappaB Activation in Myeloid Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of CDA-Ⅱ, a urinary preparation, on human multiple myeloma cell lines via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of CDA-IN-2: A Technical Guide

To our valued audience of researchers, scientists, and drug development professionals: This technical guide aims to provide a comprehensive overview of the pharmacokinetics of CDA-IN-2. However, extensive research has revealed a significant lack of publicly available data for a compound specifically designated as "this compound." The scientific literature predominantly refers to "CDA-2" or "CDA-II," a cell differentiation agent isolated from healthy human urine with demonstrated anti-cancer properties. It is highly probable that "this compound" is a variant name for or a specific component of this urinary-derived agent.

This guide will, therefore, focus on the existing knowledge surrounding CDA-2, while explicitly noting the absence of quantitative pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME). We will delve into its composition, proposed mechanisms of action, and available in-vivo study findings.

What is CDA-2?

CDA-2 is a urinary preparation that contains multiple active components. The main constituents identified are:

-

Phenylacetylglutamine (PG) (41%)

-

Benzoyl glycocoll (35%)

-

Peptides (MW 400–2800) (17%)

-

4-OH-phenylacetic acid (6%)

-

5-OH-indoleacetic acid (1%)[1]

It has been investigated for its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Notably, Phase I/II/III clinical trials of CDA-2 were reportedly completed in China in 2003, leading to its approval by the State Drug Administration (SDA) of China in 2004 for use as an anticancer drug in solid tumors.[1] This regulatory approval strongly suggests that a comprehensive pharmacokinetic profile was established; however, this data is not available in the public scientific literature accessed for this review.

Pharmacodynamic Mechanisms of Action

While specific pharmacokinetic data is elusive, research has illuminated several signaling pathways through which CDA-2 exerts its anti-tumor effects.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of CDA-2 involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB plays a crucial role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. CDA-2 has been shown to inhibit the activation of NF-κB in myeloid cells within the tumor microenvironment.[1] This inhibition is associated with a reduction in the release of pro-inflammatory factors such as TNFα and IL-6.[1]

Modulation of the PI3K/Akt Signaling Pathway

CDA-2 has also been reported to inhibit the PI3K/Akt signaling pathway. This pathway is critical for cell growth, proliferation, and survival. By inhibiting this pathway, CDA-2 can induce apoptosis in cancer cells.

In-Vivo Studies and Experimental Protocols

While detailed pharmacokinetic studies are not available, some in-vivo research in animal models provides insights into the biological effects of CDA-2.

Murine Lung Cancer Model

In a study using a Lewis lung carcinoma (LLC) mouse model, CDA-2 administration was shown to reduce metastatic lung tumor growth and increase survival time in a dose-dependent manner.[1]

Experimental Protocol:

-

Animal Model: C57BL6 mice.

-

Tumor Induction: Intravenous injection of 2x105 LLC cells.

-

Treatment: 14 days post-injection, mice were treated with PBS (control) or CDA-2 for 10 days.

-

Endpoint: At day 25, lungs were removed for analysis of tumor multiplicity and size. Survival was also monitored.[1]

Quantitative Data Summary

As stated, no quantitative pharmacokinetic data for this compound or CDA-2 (e.g., Cmax, Tmax, AUC, half-life, bioavailability, clearance, volume of distribution) could be retrieved from the public scientific literature. Therefore, the requested tables summarizing these parameters cannot be provided.

Conclusion and Future Directions

CDA-2 is a complex urinary-derived preparation with demonstrated anti-cancer activity, likely through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. While its approval for clinical use in China implies the existence of comprehensive pharmacokinetic data, this information is not currently accessible in the public domain.

For the scientific and drug development community, the lack of this data presents a significant gap in understanding the full potential and developability of CDA-2 or its components. Future research should prioritize:

-

Chemical Characterization: A complete and detailed analysis of all bioactive components within the CDA-2 preparation.

-

Pharmacokinetic Profiling: Rigorous ADME studies of the whole preparation and its individual active components in preclinical models and, if possible, publication of existing human pharmacokinetic data.

-

Structure-Activity Relationship Studies: To understand which components are responsible for the observed therapeutic effects and their pharmacokinetic properties.

Without this fundamental information, further rational development and broader clinical application of this potentially valuable anti-cancer agent will remain challenging. Researchers are encouraged to seek collaborative opportunities to access and publish the existing data or to conduct new studies to fill this critical knowledge gap.

References

Methodological & Application

Application Notes and Protocols for cGAS-IN-2: A Novel cGAS-STING Pathway Inhibitor

For Research Use Only.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, leading to an anti-viral or anti-tumor immune response.[1]

Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and cancer.[2][3] Consequently, small molecule inhibitors of this pathway are valuable research tools for elucidating its role in disease and hold potential as therapeutic agents.

cGAS-IN-2 is a potent and selective small molecule inhibitor of the cGAS-STING signaling pathway. These application notes provide detailed protocols for utilizing cGAS-IN-2 in cell culture experiments to study its effects on pathway activation, cell viability, and apoptosis.

Data Presentation

The following table summarizes the in vitro activity of a representative cGAS inhibitor, RU.521, in triple-negative breast cancer cell lines. This data can serve as a reference for designing experiments with cGAS-IN-2.

| Cell Line | Treatment Condition | IC50 of RU.521 | Reference |

| MDA-MB-231 | Normal Growth Media (10% FBS) | 12.5 µM | [4] |

| MDA-MB-231 | Serum-Depleted Media | 7.5 µM | [4] |

| SUM159 | Normal Growth Media (10% FBS) | 15 µM | [4] |

| SUM159 | Serum-Depleted Media | 10 µM | [4] |

Signaling Pathway Diagram

Caption: The cGAS-STING signaling pathway and the inhibitory action of cGAS-IN-2.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 3. benchchem.com [benchchem.com]

- 4. Growth-promoting function of the cGAS-STING pathway in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CDA-IN-2 in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CDA-IN-2, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), in cancer cell research. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the effective application of this compound.

Introduction

This compound, also known as Cdk/hdac-IN-2, is a small molecule inhibitor that concurrently targets Class I HDACs (HDAC1, HDAC2) and key cell cycle kinases (CDK1, CDK2).[1] The dual inhibition of these pathways offers a synergistic approach to cancer therapy by simultaneously inducing cell cycle arrest and promoting the expression of tumor suppressor genes.[2][3] Preclinical studies have demonstrated its ability to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent.[3][4]

Mechanism of Action

The anti-cancer activity of this compound stems from its dual inhibitory function:

-

HDAC Inhibition: By inhibiting HDAC1 and HDAC2, this compound promotes the acetylation of histones. This leads to a more relaxed chromatin structure, enabling the transcription of previously silenced tumor suppressor genes, a notable example being the CDK inhibitor p21.[1] The upregulation of p21 plays a crucial role in blocking the activity of CDK complexes, thereby contributing to cell cycle arrest.[1][5]

-

CDK Inhibition: this compound directly inhibits CDK1 and CDK2.[1] CDK2 is essential for the transition from the G1 to the S phase of the cell cycle, while CDK1 is critical for the G2/M transition.[1] Inhibition of these kinases leads to a halt in cell cycle progression, primarily at the G2/M checkpoint, and can subsequently trigger apoptosis.[1]

The combined effect of p21 upregulation and direct CDK inhibition results in a robust blockade of the cell cycle, leading to programmed cell death in cancer cells.[1]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Lung Cancer | 1.59[3] |

| A375 | Melanoma | 0.47[3] |

| HepG2 | Liver Cancer | 0.86[3] |

| HCT116 | Colon Cancer | 0.58[3] |

| HeLa | Cervical Cancer | 1.05[3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is below 0.5%.[2]

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[2]

Western Blot Analysis for Target Engagement

This protocol is designed to verify the mechanism of action of this compound by detecting changes in histone acetylation and the expression of cell cycle-related proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-CDK1, anti-CDK2, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Harvest and lyse the cells. Determine the protein concentration of the lysates.

-

Prepare protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

-

Wash the membrane and detect the protein bands using a chemiluminescence substrate.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Visualizations

Caption: this compound Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for CDA-IN-2 Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound referred to as CDA-IN-2 is understood to be synonymous with CDA-2 (Cell Differentiation Agent-2), a preparation derived from healthy human urine with demonstrated anti-tumor properties. These notes are based on the available scientific literature for CDA-2.

Introduction

This compound is an anti-neoplastic agent that has shown efficacy in various cancer models. It is a complex mixture with phenylacetylglutamine (PG) being a major bioactive component. This compound exerts its anti-tumor effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB and PI3K/Akt pathways, and modulation of microRNA expression.[1][2] These application notes provide detailed protocols for the administration of this compound in preclinical mouse models of lung and osteosarcoma cancer, along with data presentation and visualization of the associated signaling pathways.

Mechanism of Action

This compound has been shown to inhibit cancer cell growth, migration, and invasion while promoting apoptosis.[2] Its mechanisms of action include:

-

Inhibition of the NF-κB Signaling Pathway: this compound can suppress the activation of NF-κB in myeloid cells within the tumor microenvironment. This leads to a reduction in the production of pro-inflammatory cytokines such as TNFα and IL-6, which are crucial for tumor growth.[1] The inhibition of NF-κB is thought to be mediated, at least in part, by the downregulation of TLR2 signaling.[1]

-

Modulation of the PI3K/Akt Signaling Pathway: In some cancer cell types, this compound has been observed to repress the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[2]

-

Upregulation of miR-124 and Downregulation of MAPK1: In osteosarcoma models, this compound has been shown to upregulate the tumor-suppressive microRNA, miR-124. This, in turn, leads to the downregulation of its target, MAPK1, thereby inhibiting cell growth and invasion.[2]

Signaling Pathway Diagrams

Data Presentation

Efficacy of this compound in a Lewis Lung Carcinoma Metastasis Model

| Treatment Group | Dose (mg/kg) | Tumor Multiplicity (Mean ± SEM) | Maximal Tumor Size (mm, Mean ± SEM) |

| Control (PBS) | - | ~45 ± 5 | ~4.0 ± 0.5 |

| This compound | 500 | ~30 ± 4 | ~3.0 ± 0.4 |

| This compound | 1000 | ~20 ± 3 | ~2.0 ± 0.3 |

| This compound | 2000 | ~10 ± 2 | ~1.5 ± 0.2 |

*Note: Values are estimated from graphical representations in the source literature and are presented to illustrate the dose-dependent effect. p<0.05 compared to control. Data is based on studies in C57BL/6 mice with intravenously injected Lewis Lung Carcinoma (LLC) cells, with treatment initiated 14 days post-injection and administered daily for 10 days.[1]

Efficacy of Phenylacetylglutamine (PG) in a Lewis Lung Carcinoma Metastasis Model

| Treatment Group | Dose (mg/kg) | Effect on Tumor Growth |

| Control (PBS) | - | - |

| PG | 200 | Significant Inhibition |

| PG | 400 | Significant Inhibition |

| PG | 800 | Significant Inhibition* |

Note: The source literature indicates a significant dose-dependent inhibitory effect of PG on metastatic lung tumor growth, though specific numerical data on multiplicity and size for each dose are not provided in a tabular format.[1]

Survival Analysis in a Lewis Lung Carcinoma Metastasis Model

| Treatment Group | Dose (mg/kg) | Median Survival | Statistical Significance |

| Control (PBS) | - | Not specified | - |

| This compound | 500, 1000, 2000 | Prolonged lifespan | p<0.001 (Log-rank test) |

Note: this compound treatment significantly prolonged the lifespan of tumor-bearing mice in a dose-dependent manner.[1]

Efficacy of this compound in an Osteosarcoma Xenograft Model

| Treatment Group | Mean Tumor Weight (g, at day 25) |

| Control (0.9% NaCl) | ~0.75 |

| This compound | ~0.35* |

*Note: Values are estimated from graphical representations. In this model, Saos-2 cells were treated with this compound in vitro before being injected into nude mice.[2] p<0.05 compared to control.

Experimental Protocols

General Animal Care

-

Animal Strain: C57BL/6 for syngeneic models (e.g., Lewis Lung Carcinoma) or immunodeficient strains (e.g., nude mice) for xenograft models (e.g., Saos-2).

-

Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Monitoring: Monitor animals daily for signs of distress, including weight loss, changes in behavior, and tumor burden. Tumor volume should be measured 2-3 times per week using calipers (Volume = (length × width²)/2).

Protocol 1: Systemic Administration of this compound in a Lung Cancer Metastasis Model

This protocol is based on studies using Lewis Lung Carcinoma (LLC) cells in C57BL/6 mice.[1]

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), sterile

-

LLC cells

-

C57BL/6 mice (6-8 weeks old)

-

Syringes (1 mL) and needles (25-27 gauge)

-

Hemocytometer or automated cell counter

-

Laminar flow hood

-

Standard cell culture reagents

Procedure:

-

Tumor Cell Preparation:

-

Culture LLC cells in appropriate media (e.g., DMEM with 10% FBS).

-

Harvest subconfluent cells, wash with PBS, and resuspend in serum-free DMEM at a concentration of 2 x 10⁶ cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 2 x 10⁵ LLC cells (in 100 µL) into the tail vein of each mouse.

-

-

This compound Preparation (Assumption):

-

Vehicle Assumption: While not explicitly stated for this compound, its main component PG was dissolved in PBS. Therefore, it is reasonable to assume sterile PBS as the vehicle for this compound.

-

Prepare stock solutions of this compound in sterile PBS to achieve final doses of 500, 1000, and 2000 mg/kg.

-

The final injection volume should be between 100-200 µL per 20-25g mouse. Adjust the concentration of the stock solution accordingly.

-

-

This compound Administration:

-

Fourteen days after tumor cell injection, begin daily intraperitoneal (i.p.) injections of this compound or vehicle (PBS).

-

To perform the i.p. injection, restrain the mouse and inject into the lower right quadrant of the abdomen at a 30-40° angle.

-

Continue daily injections for 10 consecutive days.

-

-

Endpoint and Analysis:

-

At the end of the treatment period (Day 25 post-cell injection), euthanize the mice.

-

Harvest the lungs and count the number of tumor nodules on the surface.

-

Measure the maximal diameter of the tumors.

-

For survival studies, monitor mice until they reach a predetermined endpoint (e.g., significant weight loss, signs of distress).

-

Protocol 2: Administration of this compound in an Osteosarcoma Xenograft Model

This protocol is based on a study using Saos-2 osteosarcoma cells in nude mice, where the cells were treated in vitro prior to implantation.[2]

Materials:

-

This compound

-

0.9% Sodium Chloride (NaCl), sterile

-

Saos-2 cells

-

Nude mice (6-8 weeks old)

-

Syringes (1 mL) and needles (25-27 gauge)

-

Standard cell culture reagents

Procedure:

-

In Vitro Cell Treatment:

-

Culture Saos-2 cells in appropriate media.

-

Treat the cells with a predetermined concentration of this compound (e.g., IC50 concentration, which was 4.2 mg/L for Saos-2 cells) or vehicle (e.g., 0.9% NaCl) for a specified duration (e.g., 72 hours).

-

-

Tumor Cell Preparation:

-

Harvest the this compound-treated and control-treated cells.

-

Wash the cells with PBS and resuspend them in a suitable medium for injection.

-

-

Tumor Implantation:

-

Inject the treated Saos-2 cells subcutaneously into the posterior flanks of the nude mice.

-

-

Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor volume with calipers regularly.

-

After a predetermined period (e.g., 25 days), euthanize the mice.

-

Excise the xenograft tumors and measure their weight.

-

Experimental Workflow and Logic Diagrams

References

Application Notes and Protocols for Western Blot Analysis Following CDA-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDA-2 (Cell Differentiation Agent-2) is a urinary preparation that has demonstrated significant anti-proliferative and pro-apoptotic properties in various cancer cell lines.[1][2] Its mechanism of action is multifaceted, involving the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Western blot analysis is a critical technique to elucidate the molecular mechanisms of CDA-2 by quantifying the changes in protein expression levels within these pathways. This document provides detailed protocols for performing Western blot analysis to assess the effects of CDA-2 treatment and summarizes the expected changes in key protein markers.